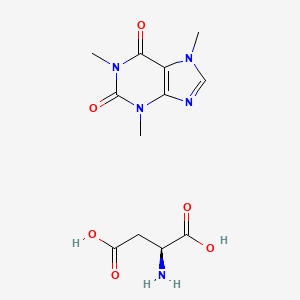
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione is a combination of two distinct chemical entities: (2S)-2-aminobutanedioic acid, commonly known as L-aspartic acid, and 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine. L-aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins, while caffeine is a well-known stimulant found in coffee, tea, and various other beverages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
L-aspartic acid
Biosynthesis: L-aspartic acid is synthesized in living organisms through the transamination of oxaloacetate, a key intermediate in the citric acid cycle.
Chemical Synthesis: Industrially, L-aspartic acid can be synthesized through the ammonolysis of maleic anhydride, followed by hydrolysis.
-
Caffeine
Extraction: Caffeine is commonly extracted from natural sources such as coffee beans and tea leaves using organic solvents like dichloromethane or ethyl acetate.
Chemical Synthesis: Caffeine can also be synthesized from dimethylurea and malonic acid through a series of reactions involving methylation and cyclization.
Industrial Production Methods
L-aspartic acid: Industrial production of L-aspartic acid typically involves microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum.
Caffeine: Industrial production of caffeine often involves the extraction from natural sources, but synthetic methods are also employed, especially for pharmaceutical-grade caffeine.
Analyse Chemischer Reaktionen
Types of Reactions
-
L-aspartic acid
Oxidation: L-aspartic acid can undergo oxidative deamination to form oxaloacetate.
Substitution: It can participate in nucleophilic substitution reactions, particularly in peptide bond formation.
-
Caffeine
Oxidation: Caffeine can be oxidized to form theobromine and other methylxanthines.
Reduction: It can be reduced to form dihydrocaffeine.
Substitution: Caffeine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
L-aspartic acid: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Caffeine: Common reagents include nitric acid for nitration and halogens like chlorine for halogenation.
Major Products
L-aspartic acid: Major products include oxaloacetate and various peptides.
Caffeine: Major products include theobromine, dihydrocaffeine, and various substituted xanthines.
Wissenschaftliche Forschungsanwendungen
Chemistry
L-aspartic acid: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Caffeine: Used as a standard in chromatography and as a model compound in various chemical studies.
Biology
L-aspartic acid: Plays a role in the urea cycle and neurotransmitter synthesis.
Caffeine: Studied for its effects on cellular metabolism and its role as a central nervous system stimulant.
Medicine
L-aspartic acid: Investigated for its potential in treating fatigue and depression.
Caffeine: Widely used as a stimulant and in the treatment of apnea in premature infants.
Industry
L-aspartic acid: Used in the production of biodegradable polymers and as a food additive.
Caffeine: Used in the beverage industry, pharmaceuticals, and cosmetics.
Wirkmechanismus
L-aspartic acid
Mechanism: Acts as an excitatory neurotransmitter in the central nervous system.
Molecular Targets: Binds to NMDA receptors and other glutamate receptors.
Caffeine
Mechanism: Acts as a central nervous system stimulant by blocking adenosine receptors.
Molecular Targets: Primarily targets A1 and A2A adenosine receptors, leading to increased release of neurotransmitters like dopamine and norepinephrine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-aspartic acid: Similar compounds include L-glutamic acid and L-alanine.
Caffeine: Similar compounds include theobromine and theophylline.
Uniqueness
L-aspartic acid: Unique due to its role in the urea cycle and its ability to act as a neurotransmitter.
Caffeine: Unique due to its widespread use as a stimulant and its ability to cross the blood-brain barrier efficiently.
Eigenschaften
CAS-Nummer |
52243-45-5 |
|---|---|
Molekularformel |
C12H17N5O6 |
Molekulargewicht |
327.29 g/mol |
IUPAC-Name |
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C4H7NO4/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-2(4(8)9)1-3(6)7/h4H,1-3H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI-Schlüssel |
ZOGVGYCIWMGUOZ-WNQIDUERSA-N |
Isomerische SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C([C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


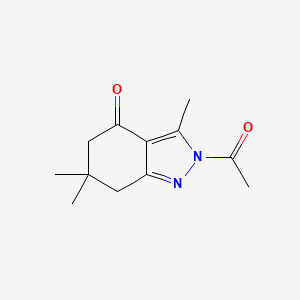
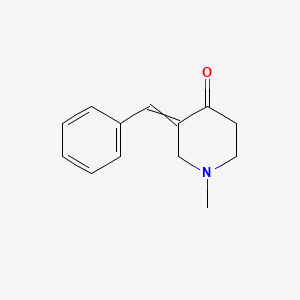
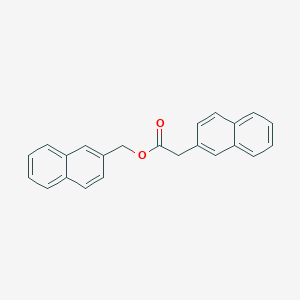
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
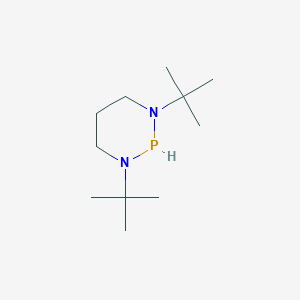
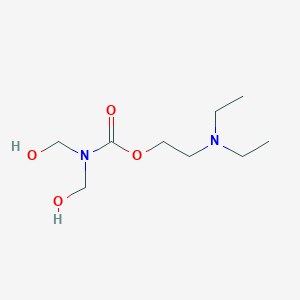
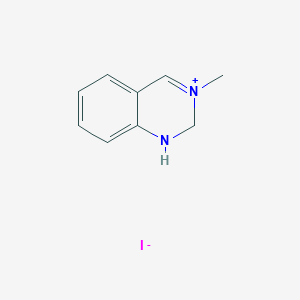
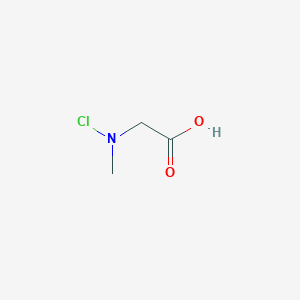
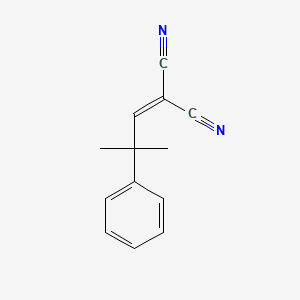
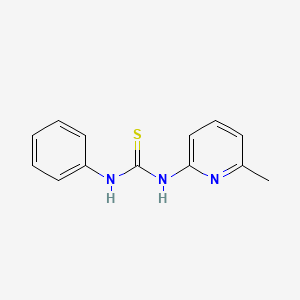

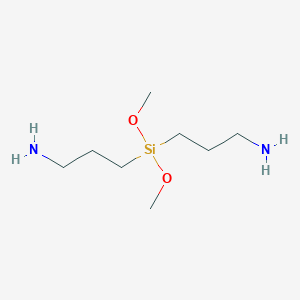
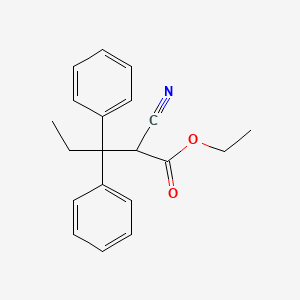
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
